molecular formula C8H6ClN3OS B3195345 4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-ol CAS No. 89894-23-5

4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-ol

Cat. No. B3195345
CAS RN: 89894-23-5
M. Wt: 227.67 g/mol
InChI Key: BXSLYXKEACOVLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound exhibits an intricate molecular architecture enriched by distinct functional groups. The ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring is a defining feature .


Chemical Reactions Analysis

  • Anticholinergic Properties : These may contribute to side effects such as sedation and somnolence .

Mechanism of Action

The antitussive efficacy of 4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-ol may involve its σ1 receptor activity and GIRK channel blocking properties. These insights could guide the design of new materials involving 1,2,4-triazole systems .

Safety and Hazards

  • Adverse Effects : Possible side effects include sedation, drowsiness, heartburn, and thickening of bronchial secretions .

properties

CAS RN

89894-23-5

Product Name

4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-ol

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one

InChI

InChI=1S/C8H6ClN3OS/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14)

InChI Key

BXSLYXKEACOVLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)NNC2=S)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NNC2=S)Cl

Origin of Product

United States

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